An In-depth Technical Guide to the Physicochemical Properties of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid. As a novel derivative of the versatile synthetic building block 2-amino-4,6-dimethylpyrimidine, this compound holds potential interest for researchers in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific molecule, this guide emphasizes robust, validated methodologies for determining its key physicochemical parameters. It is designed to equip researchers, scientists, and drug development professionals with the theoretical foundation and practical, step-by-step protocols necessary to perform a thorough characterization. The guide covers the determination of acid dissociation constants (pKa), lipophilicity (logP), aqueous solubility, melting point, crystal structure, and chemical stability. Each section includes a discussion of the property's significance, detailed experimental procedures based on international guidelines, and tables of predicted values derived from computational models and data from structurally related analogs.
Introduction and Molecular Overview
2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid is a heterocyclic compound that merges the structural features of an amino acid with a substituted pyrimidine ring. The parent amine, 2-amino-4,6-dimethylpyrimidine, is a well-established intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The addition of the acetic acid moiety introduces a carboxylic acid group, transforming the molecule into an ampholyte with both acidic and basic centers. This structural modification is expected to significantly influence its physicochemical properties, which are critical determinants of its behavior in both chemical and biological systems.
Understanding properties such as ionization (pKa), lipophilicity (logP), and solubility is fundamental in drug discovery for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Similarly, thermal properties, crystal structure, and stability are paramount for formulation development, ensuring product quality, and defining storage conditions and shelf-life.[3][4]
Molecular Structure:
(Structure of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid)
This guide provides the necessary protocols to experimentally determine these critical properties, thereby enabling a comprehensive evaluation of this compound for its intended application.
Synthesis Pathway
A plausible and efficient synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid involves the nucleophilic substitution of a haloacetic acid derivative by 2-amino-4,6-dimethylpyrimidine. A similar reaction has been reported for the synthesis of the salt 2-amino-4,6-dimethylpyrimidinium chloroacetate, which confirms the reactivity of the amino group.[5]
Proposed Synthetic Scheme:
Caption: Proposed synthesis of the title compound.
General Protocol:
-
To a solution of 2-amino-4,6-dimethylpyrimidine in a suitable solvent (e.g., water or a polar aprotic solvent), add an equimolar amount of sodium chloroacetate and a weak base such as sodium carbonate.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and acidify with an acid like hydrochloric acid to precipitate the product.
-
The crude product can be isolated by filtration and purified by recrystallization from an appropriate solvent.
Acid Dissociation Constant (pKa)
The pKa value is the negative logarithm of the acid dissociation constant and is a quantitative measure of the strength of an acid in solution. For 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid, an amphoteric molecule, at least two pKa values are expected: one for the deprotonation of the carboxylic acid (an acidic pKa) and one for the protonation of the basic pyrimidine ring system (a basic pKa). These values are critical as they dictate the charge state of the molecule at a given pH, which in turn governs its solubility, membrane permeability, and receptor binding interactions.
Predicted pKa Values
Due to the lack of experimental data, pKa values were predicted using computational models. These models analyze the electronic effects of the molecular structure. The carboxylic acid pKa is expected to be in the typical range for amino acids, while the basic pKa will be influenced by the electron-donating methyl groups and the electron-withdrawing effect of the aminoacetic acid substituent on the pyrimidine ring.
| Ionizable Group | Predicted pKa | Prediction Method |
| Carboxylic Acid (-COOH) | 2.5 - 3.5 | ACD/Percepta, ChemAxon[6] |
| Pyrimidine Ring (N1/N3) | 4.5 - 5.5 | ACD/Percepta, ChemAxon[6] |
Note: The predicted pKa for the parent 2-amino-4,6-dimethylpyrimidine is approximately 5.1.[7][8] The substitution is expected to slightly alter this value.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is the gold standard for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[6]
Caption: Workflow for logP determination by the shake-flask method.
Step-by-Step Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. For ionizable compounds like the one , use a buffer solution (e.g., pH 7.4) instead of pure water to determine the distribution coefficient (logD). To measure the intrinsic logP of the neutral species, the pH of the buffer should be at least 2 units away from any pKa value. [9]2. Equilibration: In a suitable vessel (e.g., a centrifuge tube), combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase. Add a small, accurately weighed amount of the compound to yield a concentration that is within the linear range of the analytical method.
-
Shaking: Agitate the vessel at a constant temperature (e.g., 25 ± 1 °C) until equilibrium is established. The time required should be determined in preliminary experiments.
-
Phase Separation: Separate the two phases by centrifugation at the same constant temperature.
-
Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). [10]6. Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. The experiment should be repeated with different starting concentrations and phase volume ratios to ensure the result is independent of these variables. [11]
Aqueous Solubility
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. It is a critical property for drug delivery, as a compound must be in solution to be absorbed. Poor aqueous solubility is a major challenge in drug development.
Predicted Aqueous Solubility
Solubility is a complex property to predict accurately. However, based on the zwitterionic nature of the molecule at neutral pH and the presence of hydrogen bond donors and acceptors, moderate solubility is anticipated.
| Parameter | Predicted Value | Prediction Method |
| Aqueous Solubility (pH 7.4) | 1 - 10 mg/mL | Based on general structural features and data from similar compounds. |
Experimental Protocol: OECD 105 Flask Method
The flask method is a straightforward and widely accepted technique for determining the solubility of compounds with solubilities above 10 mg/L. It involves creating a saturated solution and then measuring the concentration of the dissolved compound. [12][13] Step-by-Step Methodology:
-
Equilibration: Add an excess amount of the solid compound to a known volume of water (or a buffer of a specific pH) in a flask. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Stirring: Seal the flask and agitate it at a constant temperature (e.g., 25 ± 0.5 °C) for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the necessary equilibration time (e.g., sampling and analyzing at 24, 48, and 72 hours until the concentration is constant). [14]3. Phase Separation: After equilibration, allow the mixture to stand at the same constant temperature to let the undissolved solid settle. Separate the saturated aqueous solution from the solid phase by centrifugation or filtration, ensuring the temperature is maintained to prevent precipitation or further dissolution. [15]4. Analysis: Accurately dilute the clear, saturated solution and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Calculation: The solubility is reported as the mass of solute per volume of solvent (e.g., in mg/mL or g/L) at the specified temperature and pH. The experiment should be performed in triplicate.
Melting Point and Crystal Structure
The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline substance, it is a sharp, characteristic temperature. It serves as an important indicator of purity and is a key parameter for material characterization. The crystal structure, determined by X-ray diffraction, provides the definitive three-dimensional arrangement of atoms in the solid state, revealing information about conformation, packing, and intermolecular interactions like hydrogen bonds.
Expected/Analog Data
| Parameter | Value | Source |
| Melting Point | 150-155 °C | Value for the parent amine, 2-amino-4,6-dimethylpyrimidine. [16][17][18]The final product's melting point will likely differ. |
Experimental Protocol: Melting Point (Capillary Method)
The capillary method is the standard pharmacopeial technique for melting point determination. [19][20] Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind any coarse crystals in a mortar.
-
Capillary Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample at a rapid rate initially to determine an approximate melting point. Then, in a separate run, heat at a slower, controlled rate (e.g., 1-2 °C per minute) starting from a temperature about 10 °C below the approximate melting point. [14]5. Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). The melting point is reported as this range.
Experimental Protocol: Single-Crystal X-ray Diffraction
This technique is the most powerful method for determining the absolute structure of a crystalline solid. [21]
Caption: General workflow for single-crystal X-ray diffraction.
Step-by-Step Methodology:
-
Crystal Growth: Grow single crystals of suitable quality (typically 30-300 µm in size and free of defects) by methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head. 3. Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically at 100 K) is often used to minimize thermal motion and radiation damage. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data. [22]4. Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.
Chemical Stability
Assessing the chemical stability of a compound is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions. [16]Forced degradation (stress testing) studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.
Protocol: Forced Degradation Studies (ICH Q1A)
Forced degradation studies expose the compound to conditions more severe than accelerated stability testing. [3] Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80 °C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
-
Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a stability-indicating HPLC method (typically a gradient reverse-phase method with UV or MS detection).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent compound. Assess for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. This helps in understanding the degradation pathways and developing an analytical method capable of separating the compound from its potential impurities and degradants.
Conclusion
This technical guide has outlined a comprehensive, methodology-focused approach to characterizing the essential physicochemical properties of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid. By following the detailed, referenced protocols for determining pKa, logP, solubility, melting point, crystal structure, and stability, researchers can generate the high-quality data necessary for informed decision-making in drug discovery, formulation development, and chemical research. While experimental data for this specific molecule is currently sparse, the predictive data and established methodologies presented herein provide a robust and scientifically sound roadmap for its complete physicochemical evaluation.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]
-
EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
-
thinkSRS. Melting Point Determination. [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
OECD iLibrary. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]
-
ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]
-
Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]
-
Phytosafe. OECD 105. [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Infiniscence. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
Eastern Analytical Symposium. E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]
-
OECD iLibrary. Test No. 105: Water Solubility. [Link]
-
The University of Queensland. Small molecule X-ray crystallography. [Link]
-
ChemBK. (2024). 2-Amino-4,6-dimethylpyrimidine. [Link]
-
Chadwick, K., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. [Link]
-
Al-Bayt University. Amino acid titration. [Link]
-
Scribd. (2020). Determination of Pka and Pi Values of Amino Acids Through Titration. [Link]
-
Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
University of Calgary. Melting point determination. [Link]
-
Hemamalini, M., et al. (2007). 2-Amino-4,6-dimethylpyrimidinium chloroacetate. Acta Crystallographica Section E. [Link]
-
Semantic Scholar. Synthesis of 2-amino-4,6-dimethyl pyrimidine. [Link]
- Google Patents. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
-
ChemAxon. (2021). Pushing the limit of logP prediction accuracy. [Link]
-
Reddit. (2023). Computational pKa Determination. [Link]
-
Situ Biosciences. OECD 105 – Water Solubility. [Link]
-
Chemistry Stack Exchange. (2020). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. [Link]
-
IIP Series. CHEMICAL STABILITY OF DRUGS. [Link]
-
Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics. [Link]
-
Smietana, M., et al. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Molecular Informatics. [Link]
-
PubChem. 2-Amino-4,6-dimethyl pyrimidine. [Link]
-
YouTube. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta. [Link]
-
Microtrac. Chemical vs. Physical Stability of Formulations. [Link]
-
Mettler Toledo. What is Melting Point?. [Link]
-
Pharmaceutical Technology. (2023). Mastering Stability: Understanding The 5 Types Of Drug Stability In Topical Development. [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. [Link]
-
ResolveMass Laboratories Inc. Melting Point Determination. [Link]
-
ACD/Labs. ACD/Labs Announces Technology Modernization of the Percepta Platform Calculators. [Link]
-
Pharmaceutical Technology. (2023). Stability Studies: An Essential Step for Quality Management in Drug Development. [Link]
-
ResearchGate. (2013). 2-Amino-4,6-dimethylpyrimidine–sorbic acid (1/1). [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Amino-4,6-dimethylpyrimidinium chloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. web2.aabu.edu.jo [web2.aabu.edu.jo]
- 8. scribd.com [scribd.com]
- 9. oecd.org [oecd.org]
- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 11. biotecnologiebt.it [biotecnologiebt.it]
- 12. OECD 105 - Phytosafe [phytosafe.com]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 15. filab.fr [filab.fr]
- 16. ICH Official web site : ICH [ich.org]
- 17. eas.org [eas.org]
- 18. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 19. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 21. biobostonconsulting.com [biobostonconsulting.com]
- 22. ema.europa.eu [ema.europa.eu]
